5-Naphthalen-1-yl-3-phenyl-1,2,4-oxadiazole
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Overview
Description
5-Naphthalen-1-yl-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring This compound is part of the oxadiazole family, which is known for its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Naphthalen-1-yl-3-phenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the oxidative cyclization of semicarbazones with bromine in acetic acid . Another approach involves the reaction of hydrazide analogs with carbon disulfide and potassium hydroxide in ethanol . These methods yield the desired oxadiazole derivative through a series of intermediate steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-Naphthalen-1-yl-3-phenyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Bromine in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the aromatic rings.
Scientific Research Applications
5-Naphthalen-1-yl-3-phenyl-1,2,4-oxadiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Naphthalen-1-yl-3-phenyl-1,2,4-oxadiazole involves its interaction with various molecular targets. The compound can inhibit enzymes and interact with nucleic acids, leading to its biological effects . For example, it may inhibit growth factors, enzymes, and kinases, contributing to its antiproliferative effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Shares the oxadiazole core but with different substituents.
1,3,4-Oxadiazole: Another isomer with distinct properties and applications.
Uniqueness
5-Naphthalen-1-yl-3-phenyl-1,2,4-oxadiazole is unique due to the presence of both naphthyl and phenyl groups, which enhance its chemical stability and biological activity. This combination of structural features makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C18H12N2O |
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Molecular Weight |
272.3 g/mol |
IUPAC Name |
5-naphthalen-1-yl-3-phenyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H12N2O/c1-2-8-14(9-3-1)17-19-18(21-20-17)16-12-6-10-13-7-4-5-11-15(13)16/h1-12H |
InChI Key |
VMGJVBNJZQORNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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